Superior Catalytic Efficiency of Z-Arg-Leu-Arg-Gly-Gly-AMC Against Isopeptidase T Compared to the 4-Mer Analog Z-Leu-Arg-Gly-Gly-AMC
In a direct head-to-head comparison against recombinant isopeptidase T (IPaseT), Z-Arg-Leu-Arg-Gly-Gly-AMC demonstrates a catalytic efficiency (kcat/Km) of 95 M⁻¹s⁻¹ [1]. This value is 5.3-fold higher than the 18 M⁻¹s⁻¹ measured for the 4-mer analog Z-Leu-Arg-Gly-Gly-AMC (Z-LRGG-AMC) under identical experimental conditions [2]. The additional arginine residue in the RLRGG sequence significantly enhances enzyme recognition and turnover.
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 95 M⁻¹s⁻¹ |
| Comparator Or Baseline | Z-Leu-Arg-Gly-Gly-AMC: 18 M⁻¹s⁻¹ |
| Quantified Difference | 5.3-fold higher |
| Conditions | Isopeptidase T (IPaseT) enzymatic assay; peptide-AMC substrates based on ubiquitin C-terminus. |
Why This Matters
Higher catalytic efficiency translates to greater assay sensitivity and a wider dynamic range for detecting and quantifying isopeptidase T activity, enabling more robust high-throughput screening and mechanistic studies.
- [1] Stein, R. L., et al. (1995). Kinetic studies of isopeptidase T: modulation of peptidase activity by ubiquitin. Biochemistry, 34(39), 12616–12623. DOI: 10.1021/bi00039a017 View Source
- [2] Stein, R. L., et al. (1995). Kinetic studies of isopeptidase T: modulation of peptidase activity by ubiquitin. Biochemistry, 34(39), 12616–12623. DOI: 10.1021/bi00039a017 View Source
